TH 1217

Vue d'ensemble

Description

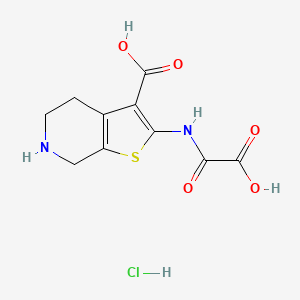

TH 1217 is a potent and selective inhibitor of deoxycytidine triphosphate pyrophosphatase 1 (dCTPase). It has shown significant potential in enhancing the cytotoxic effects of cytidine analogues on leukemia cells and exhibits activity against SARS-CoV-2 interactors . The chemical name of this compound is 2-[4-[[5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl]methyl]phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione .

Applications De Recherche Scientifique

TH 1217 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the inhibition of dCTPase and its effects on nucleotide metabolism.

Biology: Investigated for its role in modulating cellular processes and enhancing the cytotoxic effects of cytidine analogues.

Medicine: Explored for its potential in treating leukemia and other cancers by enhancing the efficacy of existing chemotherapeutic agents.

Mécanisme D'action

Target of Action

TH 1217, also known as ZINC1775962367, is a potent and selective inhibitor of dCTPase pyrophosphatase 1 (dCTPase) with an IC50 of 47 nM . dCTPase is an enzyme that plays a crucial role in DNA synthesis and repair, making it a significant target for various therapeutic interventions.

Mode of Action

this compound interacts with its target, dCTPase, by inhibiting its activity. This inhibition enhances the cytotoxic effect of cytidine analogues in leukemia cells

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA synthesis and repair pathway, due to its inhibition of dCTPase. This can lead to an accumulation of DNA damage, particularly in rapidly dividing cells such as cancer cells, thereby enhancing the cytotoxic effect of certain anticancer drugs .

Pharmacokinetics

It’s known that this compound has good cell permeability

Result of Action

The primary result of this compound’s action is the enhancement of the cytotoxic effect of cytidine analogues in leukemia cells . By inhibiting dCTPase, this compound may increase DNA damage in these cells, leading to cell death. This makes this compound a potential therapeutic agent for leukemia.

Analyse Biochimique

Biochemical Properties

TH 1217 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dCTPase . By inhibiting this enzyme, this compound can enhance the cytotoxic effect of cytidine analogues in leukemia cells .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of dCTPase can lead to changes in these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the enzyme dCTPase . As an inhibitor, it prevents the enzyme from performing its function, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not currently available .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with the enzyme dCTPase . Specific information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels, is not currently available .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is not currently available .

Subcellular Localization

Details on the subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently available .

Méthodes De Préparation

The synthesis of TH 1217 involves multiple steps, starting with the preparation of the benzo[d]imidazole core, followed by the introduction of the nitro and chloro groups. The final step involves the formation of the dioxazaborocane ring. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent degradation of the intermediate compounds .

For industrial production, the synthesis is scaled up using batch reactors with precise control over temperature and pressure to ensure high yield and purity. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Analyse Des Réactions Chimiques

TH 1217 undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The dioxazaborocane ring can be hydrolyzed under acidic or basic conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

TH 1217 is unique in its high potency and selectivity for dCTPase inhibition. Similar compounds include:

TH 1216: Another dCTPase inhibitor with a slightly different chemical structure and lower potency.

TH 1218: A compound with similar inhibitory effects but different pharmacokinetic properties.

TH 1219: A related compound with broader activity against other nucleotide pyrophosphatases

This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound TH 1217 involves the reaction of two starting materials, A and B, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "Starting Material A: 2,4-dichlorobenzaldehyde", "Starting Material B: 2-amino-4-methylpyridine" ], "Reaction": [ "Step 1: Condensation reaction between starting materials A and B in the presence of a base catalyst to form an imine intermediate", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride to form the corresponding amine", "Step 3: Protection of the amine group using a suitable protecting group such as tert-butyloxycarbonyl (BOC) to prevent unwanted reactions", "Step 4: Bromination of the protected amine using a brominating agent such as N-bromosuccinimide (NBS) to form the corresponding bromoamine", "Step 5: De-protection of the BOC group using an acid catalyst such as trifluoroacetic acid (TFA) to expose the amine group", "Step 6: Cyclization of the exposed amine group with the adjacent bromine atom using a suitable cyclization agent such as copper (I) iodide to form the final product, TH 1217" ] } | |

Numéro CAS |

1862212-48-3 |

Formule moléculaire |

C20H17BCl2N4O6 |

Poids moléculaire |

491.088 |

Nom IUPAC |

2-[4-[[5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]-imidazol-1-yl]methyl]phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

InChI |

InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)27(30)31)26(11)8-12-3-5-13(6-4-12)21-32-16(28)9-25(2)10-17(29)33-21/h3-7H,8-10H2,1-2H3 |

Clé InChI |

FUJZJWQLQGXDEK-UHFFFAOYSA-N |

SMILES |

O=C(CN(C)C1)OB(C2=CC=C(CN3C(C)=NC4=C([N+]([O-])=O)C(Cl)=C(Cl)C=C34)C=C2)OC1=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TH 1217 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

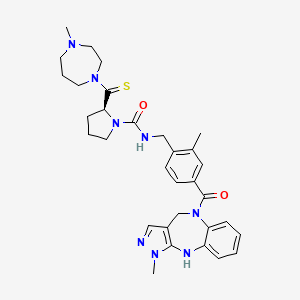

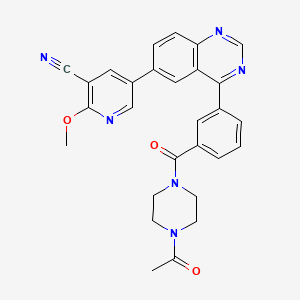

![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

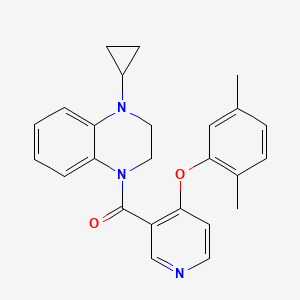

![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)

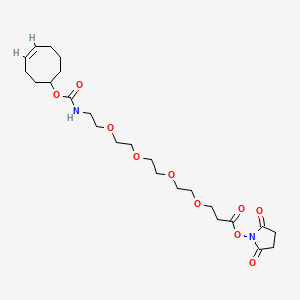

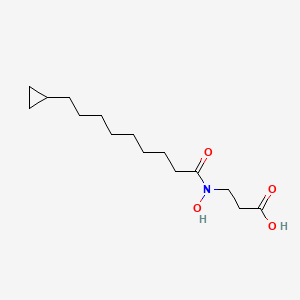

![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B611257.png)